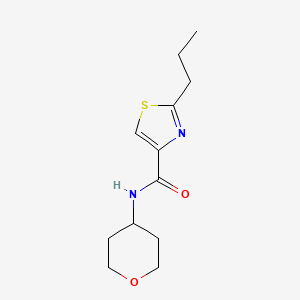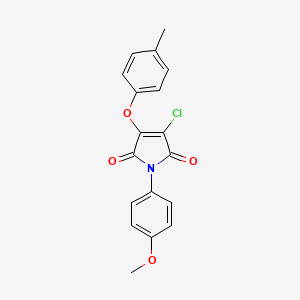
3,5,5-trimethyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Pyrazole derivatives, including compounds similar to "3,5,5-trimethyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide," are synthesized through cyclization reactions involving chalcones and thiosemicarbazide or semicarbazide in the presence of base in alcoholic solutions. For instance, compounds like 3-(4-chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H –pyrazole-1-carbothioamide have been optimized using the density functional theory (DFT) method, highlighting the importance of molecular equilibrium geometry and vibrational assignments in synthesis analysis (Sivakumar et al., 2020).
Molecular Structure Analysis
Detailed molecular structure analysis is conducted using spectroscopic methods and computational models, including DFT calculations. This analysis often focuses on the equilibrium geometry, vibrational assignments, frontier molecular orbitals, and molecular electrostatic potential surfaces. Such studies reveal the intramolecular interactions that stabilize the molecule and provide insights into its electronic properties (Sivakumar et al., 2020).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives is studied through their ability to undergo various chemical reactions, often evaluated for their potential biological activities. The antimicrobial activity of these compounds, for example, has been investigated, demonstrating the relevance of certain functional groups in their structure for biological activity. Molecular docking studies further suggest the importance of specific atoms and groups for binding, indicating potential reaction sites and mechanisms (Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties, including crystal structure and phase behavior, are crucial for understanding the stability and solubility of pyrazole derivatives. X-ray diffraction studies, combined with Hirshfeld surface analysis, provide detailed information on the crystal packing, hydrogen bonding, and intermolecular interactions, crucial for designing compounds with desired physical properties (Kumara et al., 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity towards various substrates, stability under different conditions, and interaction with metals or organic molecules, are explored through experimental and computational chemistry. Studies on corrosion inhibition by pyrazole carbothioamide heterocycles, for example, highlight their potential applications beyond biological activities, demonstrating the versatility of these compounds (Boudjellal et al., 2020).
Eigenschaften
IUPAC Name |
3,5,5-trimethyl-N-phenyl-4H-pyrazole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10-9-13(2,3)16(15-10)12(17)14-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKFBTYWUVCRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

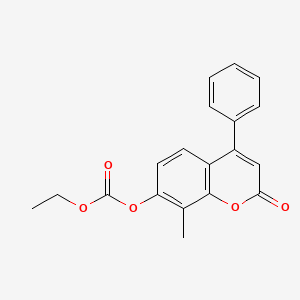

![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone](/img/structure/B5665074.png)
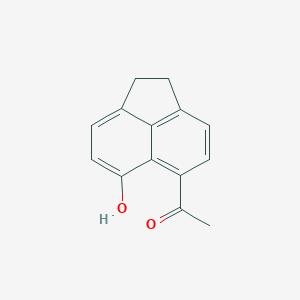
![N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide](/img/structure/B5665079.png)
![7-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5665093.png)
![1-methyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5665097.png)
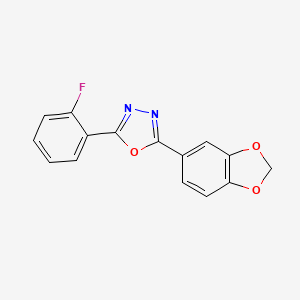

![N-[2-(benzyloxy)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5665126.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}acetamide](/img/structure/B5665132.png)
